molecular formula C6H14N2O B3016267 2-amino-N,N,2-trimethylpropanamide CAS No. 62983-26-0

2-amino-N,N,2-trimethylpropanamide

Cat. No. B3016267
CAS RN: 62983-26-0
M. Wt: 130.191
InChI Key: MWGOOIPMWLYOOW-UHFFFAOYSA-N
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Description

2-Amino-N,N,2-trimethylpropanamide is a chemical compound that is related to the field of organic chemistry and is of interest due to its potential applications in various chemical syntheses and biological activities. While the provided papers do not directly discuss this compound, they do provide insights into related compounds and methodologies that could be relevant for the synthesis and analysis of this compound.

Synthesis Analysis

The synthesis of related compounds involves the use of N-trimethylsilyl (N-TMS) amines, which have been shown to mediate controlled ring-opening polymerization of amino acid N-carboxyanhydrides, leading to polypeptides with controlled functional groups at the C-termini . Another synthesis approach for a related compound, (R)-2-amino-3,3,3-trifluoro-2-methyl-N-phenylpropanamide, involves a one-pot synthesis where the amide formation is key, using Vilsmeier reagent for simultaneous protection and activation . These methodologies could potentially be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of this compound would likely feature an amide functional group, an amino group, and trimethyl groups attached to the central carbon. The structure is important for understanding the reactivity and interaction of the molecule with other chemical entities. The papers provided do not directly analyze the molecular structure of this compound, but techniques such as MS and NMR used to confirm the structure of TMS-CBM in related research could be applicable .

Chemical Reactions Analysis

The chemical reactions involving compounds similar to this compound include the ring-opening polymerization as mentioned in the synthesis of polypeptides . Additionally, the reactivity of the amide group in related compounds is highlighted in the synthesis of (R)-2-amino-3,3,3-trifluoro-2-methyl-N-phenylpropanamide . The reactivity of the trimethyl groups could also be inferred from the synthesis of N-[2-(maleimido)ethyl]-3-(trimethylstannyl)benzamide, which involves the use of a trimethylstannyl group for radiohalogenation .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would include its solubility, melting point, boiling point, and stability under various conditions. These properties are essential for handling the compound and predicting its behavior in different environments. The papers provided do not discuss these properties for this compound specifically, but similar compounds' properties, such as solubility and stability, can be studied using the same methods .

Scientific Research Applications

UV-Curing Applications

2-Amino-N,N,2-trimethylpropanamide (NMDEA) demonstrates potential in UV-curing applications. It acts as a synergist with a Type II initiator in formulations containing Trimethylolpropane triacrylate (TMPTA), aiding in reducing oxygen inhibition and enhancing curing efficiency. When NMDEA replaced aminoalcohol in formulations, similar curing results were achieved, indicating its effectiveness as a synergist and in reducing oxygen inhibition (Arsu, 2002).

Synthesis of Indol-2-one Derivatives

NMDEA is integral in the synthesis of various indol-2-one derivatives. It was used in a novel ring enlargement process of 2H-Azirine-3-methyl(phenyl)amines, showcasing its utility in creating new compounds with potential applications in pharmaceuticals and organic chemistry (Mekhael et al., 2002).

Peptidology and Drug Design

In computational peptidology, NMDEA-based compounds are analyzed for their reactivity and potential as antifungal agents. The study of these tripeptides, which includes NMDEA derivatives, helps in understanding their molecular properties and assists in the drug design process (Flores-Holguín et al., 2019).

Dendritic Polyamide Synthesis

NMDEA plays a role in the synthesis of dendritic polyamides, materials with high branching and narrow polydispersity. Its use in one-pot procedures for synthesizing dendritic polyamides highlights its utility in advanced material science and polymer chemistry (Yamakawa et al., 1999).

Safety and Hazards

2-Amino-N,N,2-trimethylpropanamide is classified as Acute Tox. 3 Oral . It’s considered non-combustible, acute toxic Cat.3 / toxic hazardous materials or hazardous materials causing chronic effects . The safety information includes the signal word “Danger” and hazard statements H301 .

properties

IUPAC Name

2-amino-N,N,2-trimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O/c1-6(2,7)5(9)8(3)4/h7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWGOOIPMWLYOOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)N(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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